

# Spectroscopic Analysis of 2-Bromo-5-methylphenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Bromo-5-methylphenol**

Cat. No.: **B088109**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-methylphenol**, tailored for researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

## Data Presentation

While comprehensive, publicly available experimental spectra for **2-Bromo-5-methylphenol** are not readily accessible, this section presents the predicted and expected spectroscopic data based on the compound's structure and established principles of spectroscopic interpretation. This data is organized into tables for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[\[1\]](#)

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment       |
|----------------------------------|--------------|-------------|------------------|
| ~7.3                             | d            | 1H          | Ar-H             |
| ~6.8                             | d            | 1H          | Ar-H             |
| ~6.6                             | s            | 1H          | Ar-H             |
| ~5.0                             | s (broad)    | 1H          | -OH              |
| ~2.3                             | s            | 3H          | -CH <sub>3</sub> |

#### <sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

| Chemical Shift ( $\delta$ , ppm) | Assignment        |
|----------------------------------|-------------------|
| ~155                             | C-OH              |
| ~138                             | C-CH <sub>3</sub> |
| ~132                             | C-H               |
| ~125                             | C-H               |
| ~118                             | C-Br              |
| ~115                             | C-H               |
| ~20                              | -CH <sub>3</sub>  |

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

#### Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment             |
|--------------------------------|---------------|------------------------|
| 3500-3200                      | Strong, Broad | O-H stretch (H-bonded) |
| 3100-3000                      | Medium        | Aromatic C-H stretch   |
| 2920-2850                      | Medium        | Aliphatic C-H stretch  |
| 1600-1450                      | Medium-Strong | Aromatic C=C stretch   |
| 1300-1000                      | Strong        | C-O stretch            |
| ~800                           | Strong        | C-H out-of-plane bend  |
| ~600                           | Medium        | C-Br stretch           |

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

### Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment                                     |
|-----|------------------------|------------------------------------------------|
| 188 | High                   | [M+2] <sup>+</sup> • (due to <sup>81</sup> Br) |
| 186 | High                   | [M] <sup>+</sup> • (due to <sup>79</sup> Br)   |
| 107 | Medium                 | [M - Br] <sup>+</sup>                          |
| 79  | Medium                 | [Br] <sup>+</sup>                              |
| 77  | Medium                 | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>  |

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of **2-Bromo-5-methylphenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution into a 5 mm NMR tube.

### Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.
- For  $^1\text{H}$  NMR, the spectral width is set to cover the range of proton chemical shifts, typically from 0 to 12 ppm.
- For  $^{13}\text{C}$  NMR, a wider spectral width is used, generally from 0 to 220 ppm.
- A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of solid **2-Bromo-5-methylphenol** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

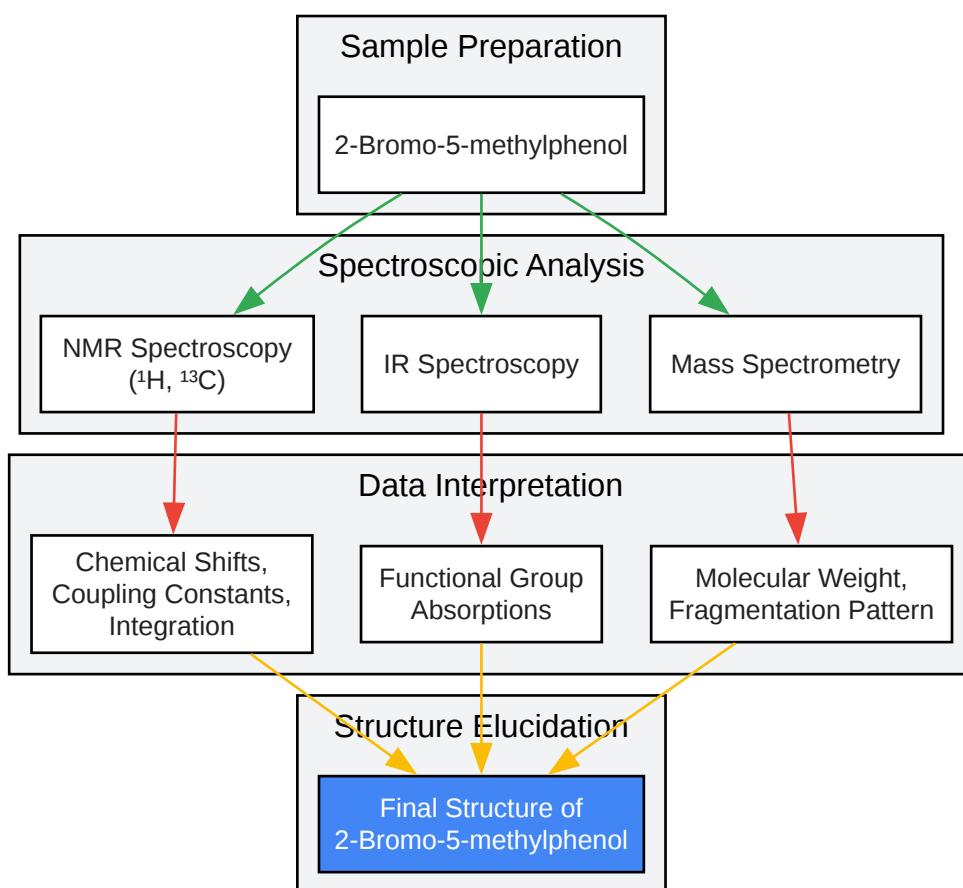
### Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty ATR crystal is first collected.
- The sample spectrum is then recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .

- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

### Sample Preparation:


- Dissolve a small amount of **2-Bromo-5-methylphenol** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The solution is then introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

### Data Acquisition:

- Electron ionization (EI) is a common method for ionizing the sample molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion ( $M^{+\bullet}$ ).
- The ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-5-methylphenol**.



[Click to download full resolution via product page](#)

A general workflow for spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088109#spectroscopic-data-of-2-bromo-5-methylphenol-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)